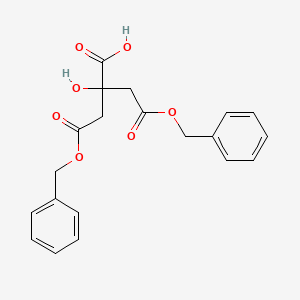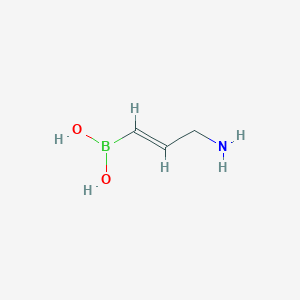![molecular formula C11H16F3NO5 B15296446 rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on various parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various chemical reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid: Lacks the Boc protection.
rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-methyl-oxolane-3-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the Boc-protected amino group makes rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid unique
Eigenschaften
Molekularformel |
C11H16F3NO5 |
|---|---|
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
(3S,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-10(7(16)17)4-6(19-5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t6-,10-/m0/s1 |
InChI-Schlüssel |
ZRHXDNIJYGYDMY-WKEGUHRASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@]1(C[C@H](OC1)C(F)(F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC(OC1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


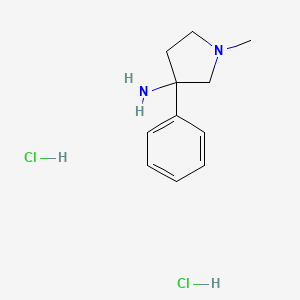
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
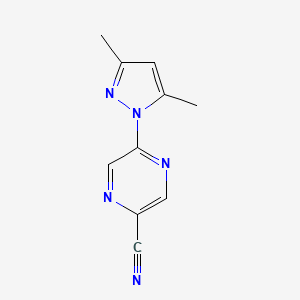
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)

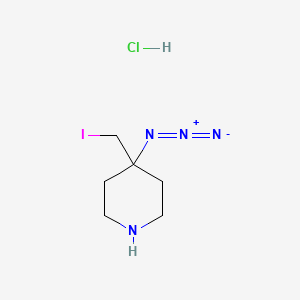
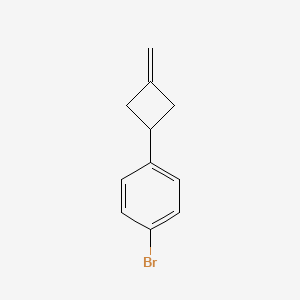
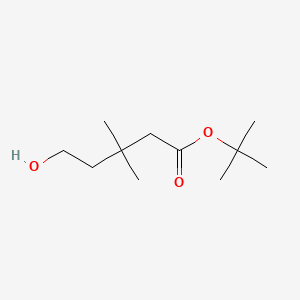
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
